

PIM1-IN-2: A Technical Guide to ATP-Competitive Inhibition of PIM1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIM1-IN-2	
Cat. No.:	B057639	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **PIM1-IN-2**, a potent and specific ATP-competitive inhibitor of the PIM1 serine/threonine kinase. PIM1 kinase is a key regulator of cell survival, proliferation, and apoptosis, making it a compelling target in oncology and immunology. This document details the mechanism of action of **PIM1-IN-2**, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the critical signaling pathways governed by PIM1 and visualizes the inhibitor's mechanism and relevant biological cascades through detailed diagrams.

Introduction to PIM1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases comprises three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2][3][4] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.[3] PIM1 is implicated in a wide array of cellular processes, including cell cycle progression, inhibition of apoptosis, and metabolic regulation. Its overexpression is frequently observed in various hematological malignancies and solid tumors, correlating with poor prognosis and making it an attractive therapeutic target.



PIM1-IN-2: A Potent ATP-Competitive Inhibitor

PIM1-IN-2 is a small molecule inhibitor that potently and selectively targets PIM1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate from ATP to its substrates.

Quantitative Data Summary

While specific quantitative data for **PIM1-IN-2** is not extensively available in the public domain, the following table includes the reported inhibition constant (Ki) and comparative data for other relevant PIM1 inhibitors to provide context. It is important to note that "PIM-IN-2" and "Pim-1/2 kinase inhibitor 2" are distinct compounds from "**PIM1-IN-2**".

Compoun d Name	Target	Assay Type	Ki (nM)	IC50 (nM)	Cell Line	Referenc e
PIM1-IN-2	PIM1	Biochemic al	91	-	-	[3]
PIM-IN-2	Pim kinases	Biochemic al	-	25	-	
Pim-1/2 kinase inhibitor 2	PIM1	Biochemic al	-	1310	-	[5]
PIM2	Biochemic al	-	670	-	[5]	
PIM1-1	PIM1	Cellular (Viability)	-	10,000	Daudi	[6]
Cellular (Viability)	-	20,000	Raji	[6]		
Cellular (Viability)	-	30,000	K562	[6]		

PIM1 Signaling Pathways



PIM1 kinase is a central node in a complex signaling network that governs cell fate. Its activation is primarily driven by the JAK/STAT pathway, initiated by cytokines and growth factors. Once expressed, PIM1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing key cellular processes.

Key Downstream Targets of PIM1

- Apoptosis Regulation: PIM1 promotes cell survival by phosphorylating and inactivating the
 pro-apoptotic protein BAD at multiple sites, including Ser112, Ser136, and Ser155.[7][8][9]
 This phosphorylation event leads to the dissociation of BAD from the anti-apoptotic proteins
 Bcl-xL and Bcl-2.
- Cell Cycle Progression: PIM1 facilitates cell cycle progression by phosphorylating and regulating the activity of cell cycle inhibitors such as p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[4][10][11][12][13][14] This phosphorylation can lead to their cytoplasmic localization and/or proteasomal degradation.
- Transcriptional Regulation: PIM1 can phosphorylate and enhance the activity of the protooncogene c-Myc, a critical transcription factor that drives cell proliferation.[15]

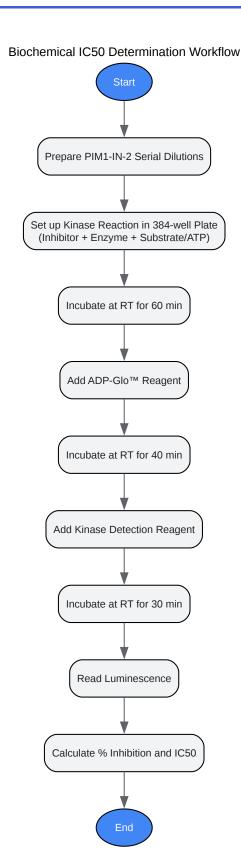


Upstream Activation Cytokines/Growth Factors binds Receptor activates phosphorylates STAT3/5 induces transcription PIM1 phosphorylates (inactivates) phosphorylates (inactivates) phosphorylates (inactivates) Downstream Effects BAD c-Myc inhibits inhibits inhibits promotes Cell Cycle Progression **Apoptosis**

PIM1 Signaling Pathway

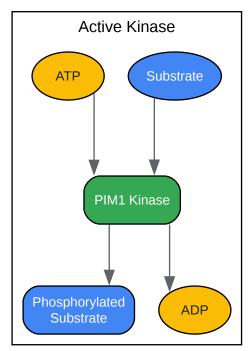
phosphorylates (activates)

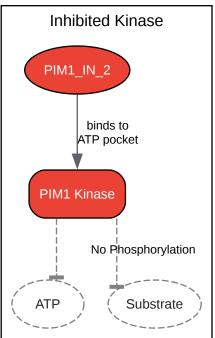






Mechanism of ATP-Competitive Inhibition





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. promega.com [promega.com]
- 2. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 9. ashpublications.org [ashpublications.org]
- 10. Pim-2 phosphorylation of p21(Cip1/WAF1) enhances its stability and inhibits cell proliferation in HCT116 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successive Phosphorylation of p27KIP1 Protein at Serine-10 and C Terminus Crucially Controls Its Potency to Inactivate Cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pim-2 phosphorylation of p21Cip1/WAF1 enhances its stability and inhibits cell proliferation in HCT116 cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PIM1-IN-2: A Technical Guide to ATP-Competitive Inhibition of PIM1 Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057639#pim1-in-2-atp-competitive-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com